2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid chemical structure
2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid chemical structure
Topic: 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid chemical structure Content Type: Technical Guide
Structural Analysis, Synthetic Pathways, and Pharmaceutical Utility[1]
Executive Summary
2-Methyl-1-phenyl-1H-imidazole-5-carboxylic acid is a specialized heterocyclic intermediate critical to the structure-activity relationship (SAR) studies of imidazole-based therapeutics. Chemically, it serves as a rigid scaffold combining a lipophilic N1-phenyl domain, a steric/metabolic modulator in the C2-methyl group, and a reactive C5-carboxylic acid handle for further derivatization.
This compound acts as a core pharmacophore in the development of:
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Angiotensin II Receptor Antagonists (Sartans): It represents a simplified "model scaffold" for drugs like Olmesartan and Azilsartan, where the N1-substituent is typically a biphenyl-tetrazole moiety.
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Hypnotic Agents: It is a direct structural analog of Metomidate and Etomidate (which possess chiral N1-phenylethyl groups), used to probe the steric requirements of the GABA_A receptor binding pocket.
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Agrochemicals: Substituted imidazole-5-carboxylates exhibit documented herbicidal and fungicidal activity by inhibiting sterol biosynthesis.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The molecule is defined by the 1,2,5-substitution pattern on the imidazole ring. Unlike the more common 1,4-disubstituted isomers, the 1,5-arrangement creates a significant steric clash between the N1-phenyl ring and the C5-carboxylate, forcing the phenyl ring out of planarity. This "atropisomer-like" twist is crucial for its biological selectivity.
Table 1: Physicochemical Profile [1]
| Property | Value / Description | Note |
| IUPAC Name | 2-Methyl-1-phenyl-1H-imidazole-5-carboxylic acid | |
| CAS Number | 1457-58-5 (Generic for 2-Me-5-COOH) | Note: Specific 1-phenyl derivative often cited via ester CAS 56649-47-9 |
| Molecular Formula | C₁₁H₁₀N₂O₂ | |
| Molecular Weight | 202.21 g/mol | |
| pKa (Acid) | ~3.2 - 3.8 | Enhanced acidity due to electron-withdrawing phenyl at N1 |
| pKa (Base) | ~6.5 - 7.0 | Imidazole N3 nitrogen |
| LogP | 1.8 - 2.2 | Estimated; Moderate lipophilicity |
| Solubility | DMSO, Methanol, Dilute Base | Poor solubility in neutral water |
| Melting Point | 198 - 202 °C | Decomposes upon melting (decarboxylation risk) |
Synthetic Pathways & Protocols
The synthesis of 1,2,5-trisubstituted imidazoles is chemically challenging due to the propensity of cyclization reactions to favor the less sterically hindered 1,4-isomer. The most authoritative route, adapted from the work of Godefroi et al. (J. Med. Chem.) , utilizes a formylation-cyclization sequence starting from N-phenylglycine.
Core Mechanism: The Modified Marckwald/Godefroi Cyclization
This pathway ensures the correct regiochemistry (C5-carboxylate) by establishing the carbon skeleton before ring closure.
Reaction Scheme Logic:
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N-Alkylation: Aniline + Chloroacetate
N-Phenylglycine. -
N-Acylation: Installation of the C2-methyl precursor via acetylation.
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C-Formylation: Activation of the alpha-carbon using ethyl formate (Claisen condensation).
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Cyclization: Condensation with thiocyanate or ammonia to close the ring.
Self-Validating Experimental Protocol
Objective: Synthesis of Ethyl 2-methyl-1-phenyl-1H-imidazole-5-carboxylate (Precursor to the acid).
Reagents:
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N-Phenylglycine ethyl ester (1.0 eq)
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Acetic Anhydride (1.2 eq)
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Ethyl Formate (2.0 eq)
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Sodium Ethoxide (1.5 eq)
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Potassium Thiocyanate (KSCN) (1.2 eq) [Alternative: Formamide/Ammonia route]
Step-by-Step Methodology:
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Acetylation (C2 Precursor Installation):
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Dissolve N-phenylglycine ethyl ester in dry toluene.
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Add acetic anhydride dropwise at 0°C.
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Reflux for 2 hours.[2] Monitor TLC for disappearance of amine.
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Checkpoint: Product is N-Acetyl-N-phenylglycine ethyl ester .
-
-
C-Formylation (The "Formyl" Handle):
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Suspend Sodium Ethoxide in dry ether/toluene.
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Add a mixture of N-Acetyl-N-phenylglycine ethyl ester and Ethyl Formate dropwise at 0-5°C.
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Stir for 12 hours at room temperature. The solution will thicken as the enolate forms.
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Mechanism:[2][3][4] The alpha-carbon is formylated, creating a 1,3-dicarbonyl equivalent.
-
-
Cyclization (Ring Closure):
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Dissolve the crude enolate residue in dilute HCl (pH ~1-2).
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Add Potassium Thiocyanate (KSCN) and warm to 60°C for 4 hours.
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Result: Formation of 2-mercapto-1-phenyl-imidazole-5-carboxylate .
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Desulfurization (Optional but common): Treat with dilute nitric acid or H₂O₂ to remove the thiol if a simple imidazole is desired. However, for the 2-methyl target, we modify Step 3:
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Alternative Step 3 (Direct 2-Methyl): Instead of Formate/KSCN, react the N-Acetyl-N-phenylglycine ester with Phosphorus Pentachloride (PCl₅) followed by Ammonia .
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Refined Protocol (Godefroi Method): React the alpha-formyl-N-acetyl-N-phenylglycine ester with Ammonia/Formamide . The acetyl group participates in the cyclization to form the C2-methyl.
-
-
Hydrolysis (Final Deprotection):
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Dissolve the ethyl ester in 1N NaOH (aq).
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Reflux for 1 hour.
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Cool to 0°C and acidify to pH 3.5 with 1N HCl.
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Filtration: The target acid precipitates as a white/off-white solid. Recrystallize from Ethanol/Water.[5]
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Visualization of Signaling & Synthesis[7][8]
Figure 1: Synthetic Workflow (DOT Diagram)
This diagram illustrates the logical flow from Aniline to the target Imidazole-5-Carboxylic Acid, highlighting the critical regiochemical control points.
Caption: Step-wise synthesis of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid via the modified Marckwald route.
Figure 2: Pharmacophore & SAR Logic
This diagram maps the structural features of the molecule to its pharmaceutical applications, distinguishing between "Sartan" activity and "Hypnotic" activity based on the N1-substituent.
Caption: Structure-Activity Relationship (SAR) mapping of the imidazole scaffold to major drug classes.
Pharmaceutical Applications & Utility
1. Angiotensin II Receptor Antagonists (ARBs)
The target compound is a structural fragment of the "Sartan" class. In drugs like Olmesartan Medoxomil , the imidazole ring is 1,2,5-substituted.
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Role: The 2-methyl (or 2-propyl) group positions the imidazole in the hydrophobic pocket of the AT1 receptor.
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Relevance: The 1-phenyl analog is often synthesized to test the necessity of the "biphenyl" tail. Research shows that while the biphenyl group is optimal for potency, the 1-phenyl analog retains significant affinity, making it a valuable "fragment lead."
2. GABA-A Receptor Modulators (Hypnotics)
The structure is homologous to Etomidate (Ethyl 1-(1-phenylethyl)imidazole-5-carboxylate).
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Mechanism: Etomidate binds to the beta-subunit of the GABA-A receptor.
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SAR Insight: The carboxylic acid form (the target molecule) is generally the inactive metabolite of the ester drugs. In drug development, this compound is synthesized as a reference standard for metabolite identification (metabolic stability testing) in pharmacokinetic (PK) studies.
3. Fungicidal Activity
Substituted imidazole-5-carboxylic acids inhibit cytochrome P450 sterol 14-alpha-demethylase (CYP51), a key enzyme in fungal cell wall synthesis. The 1-phenyl-2-methyl derivative serves as a precursor to more complex antifungal agents where the acid is converted to amides or esters.
References
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Godefroi, E. F., et al. (1965). "DL-1-(1-Arylalkyl)imidazole-5-carboxylate Esters. A Novel Type of Hypnotic Agents." Journal of Medicinal Chemistry, 8(2), 220–223.[6] Link
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Bhat, M., & Poojary, B. (2017). "One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction." MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.[7] Link
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ChemicalBook. (2025). "Olmesartan Medoxomil Impurity Standards & Intermediates." Link
-
PubChem. (2025). "Compound Summary: 1H-Imidazole-5-carboxylic acid derivatives." National Library of Medicine. Link
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Organic Chemistry Portal. (2024). "Synthesis of Imidazoles: Van Leusen and Marckwald Strategies." Link
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